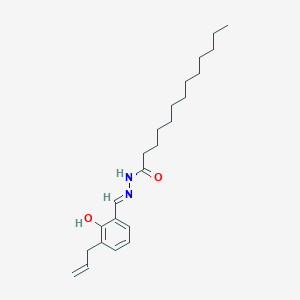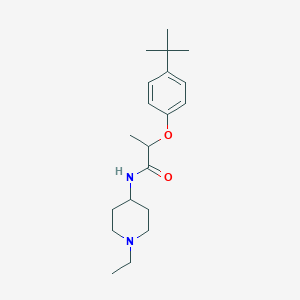
N'-(3-allyl-2-hydroxybenzylidene)tridecanohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(3-allyl-2-hydroxybenzylidene)tridecanohydrazide, also known as ATDH, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. ATDH belongs to the class of Schiff bases and has a molecular formula of C21H31N3O2.
Aplicaciones Científicas De Investigación
N'-(3-allyl-2-hydroxybenzylidene)tridecanohydrazide has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been shown to possess anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various diseases such as arthritis and cancer. In agriculture, this compound has been studied for its potential use as a plant growth regulator and as a pesticide. In material science, this compound has been investigated for its potential use as a corrosion inhibitor.
Mecanismo De Acción
The mechanism of action of N'-(3-allyl-2-hydroxybenzylidene)tridecanohydrazide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the scavenging of free radicals. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. This compound has also been shown to scavenge free radicals and protect against oxidative stress.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the proliferation of cancer cells and induce apoptosis. This compound has also been shown to reduce inflammation and oxidative stress in animal models of arthritis. In addition, this compound has been shown to have a protective effect on the liver and kidneys.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N'-(3-allyl-2-hydroxybenzylidene)tridecanohydrazide in lab experiments is its relatively low toxicity compared to other compounds. This compound has also been shown to have good solubility in various solvents, making it easy to work with. However, one limitation of using this compound is its relatively low stability, which can make it difficult to store and transport.
Direcciones Futuras
There are several future directions for research on N'-(3-allyl-2-hydroxybenzylidene)tridecanohydrazide. One area of interest is the development of this compound-based drugs for the treatment of various diseases such as cancer and arthritis. Another area of interest is the development of this compound-based pesticides and plant growth regulators for use in agriculture. In addition, further research is needed to fully understand the mechanism of action of this compound and its potential applications in material science.
Conclusion
In conclusion, this compound is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. This compound can be synthesized through a condensation reaction between 3-allyl-2-hydroxybenzaldehyde and tridecanohydrazide and has been shown to possess anti-inflammatory and antioxidant properties. This compound has various potential applications in medicine, agriculture, and material science, and further research is needed to fully understand its mechanism of action and potential uses.
Métodos De Síntesis
N'-(3-allyl-2-hydroxybenzylidene)tridecanohydrazide can be synthesized through a condensation reaction between 3-allyl-2-hydroxybenzaldehyde and tridecanohydrazide. The reaction is typically carried out in ethanol under reflux conditions and the resulting product is purified through recrystallization. The purity of the final product can be confirmed through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Propiedades
IUPAC Name |
N-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]tridecanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N2O2/c1-3-5-6-7-8-9-10-11-12-13-18-22(26)25-24-19-21-17-14-16-20(15-4-2)23(21)27/h4,14,16-17,19,27H,2-3,5-13,15,18H2,1H3,(H,25,26)/b24-19+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZROASFHKWGEHRR-LYBHJNIJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(=O)NN=CC1=CC=CC(=C1O)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC(=O)N/N=C/C1=CC=CC(=C1O)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(3-methylphenoxy)acetyl]-4-[4-(methylthio)benzyl]piperazine](/img/structure/B6009874.png)
![N-(2,4-dichlorophenyl)-2-({4-ethyl-5-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B6009889.png)
![1-{3-[(cycloheptylamino)methyl]phenoxy}-3-(4-ethyl-1-piperazinyl)-2-propanol](/img/structure/B6009898.png)
![1-{3-[3-(4-tert-butylbenzoyl)-1-piperidinyl]-3-oxopropyl}-2-pyrrolidinone](/img/structure/B6009904.png)

![methyl 5-[(diethylamino)carbonyl]-2-[(3,4-dimethylbenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B6009914.png)

![4-bromo-N-[2-(3-hydroxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzamide](/img/structure/B6009929.png)
![1-[(dimethylamino)sulfonyl]-N-[1-(2,4-dimethylphenyl)ethyl]-3-piperidinecarboxamide](/img/structure/B6009936.png)
![5-(cyclohexylamino)-3-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)imidazolidine-2,4-dione](/img/structure/B6009944.png)
![4-[1-(2,2-diphenylethyl)-3-piperidinyl]morpholine](/img/structure/B6009951.png)
![methyl 4-[3-(3-chlorophenoxy)-5-nitrophenoxy]benzoate](/img/structure/B6009972.png)


